
2-Butanone, 3,3-dibromo-4,4-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 3,3-dibromo-4,4-dimethoxy- is an organic compound with the molecular formula C6H10Br2O3 It is a derivative of butanone, where two bromine atoms and two methoxy groups are substituted at the 3 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3,3-dibromo-4,4-dimethoxy- typically involves the bromination of 4,4-dimethoxy-2-butanone. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. The process generally involves the use of bromine or a bromine-containing reagent in the presence of a catalyst or under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where 4,4-dimethoxy-2-butanone is treated with bromine in a suitable solvent. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3,3-dibromo-4,4-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 3,3-dibromo-4,4-dimethoxybutanol or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Reduced forms like 3,3-dibromo-4,4-dimethoxybutanol.
Oxidation: Oxidized products such as carboxylic acids.
Scientific Research Applications
2-Butanone, 3,3-dibromo-4,4-dimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 3,3-dibromo-4,4-dimethoxy- involves its interaction with molecular targets through its functional groups. The bromine atoms and methoxy groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved depend on the specific reactions and conditions applied.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxy-2-butanone: A precursor in the synthesis of 2-Butanone, 3,3-dibromo-4,4-dimethoxy-.
3,3-Dibromo-2-butanone: Lacks the methoxy groups present in 2-Butanone, 3,3-dibromo-4,4-dimethoxy-.
2-Butanone: The parent compound without the bromine and methoxy substitutions.
Uniqueness
2-Butanone, 3,3-dibromo-4,4-dimethoxy- is unique due to the presence of both bromine and methoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
210366-88-4 |
|---|---|
Molecular Formula |
C6H10Br2O3 |
Molecular Weight |
289.95 g/mol |
IUPAC Name |
3,3-dibromo-4,4-dimethoxybutan-2-one |
InChI |
InChI=1S/C6H10Br2O3/c1-4(9)6(7,8)5(10-2)11-3/h5H,1-3H3 |
InChI Key |
BHBDOAGLIMJHBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(OC)OC)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


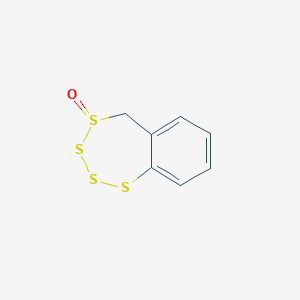
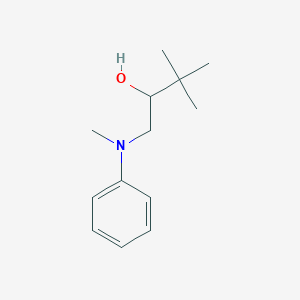
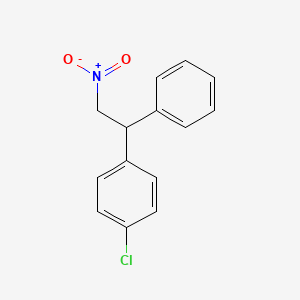
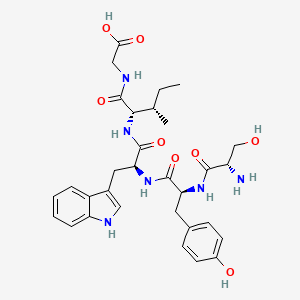
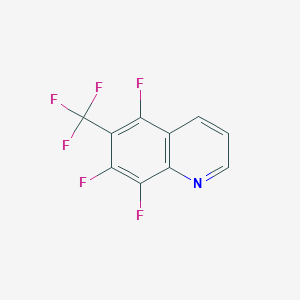
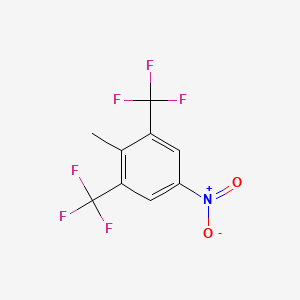
![Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester](/img/structure/B14244652.png)
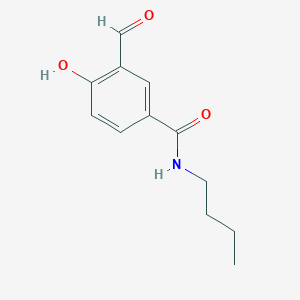
![N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide](/img/structure/B14244681.png)
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)
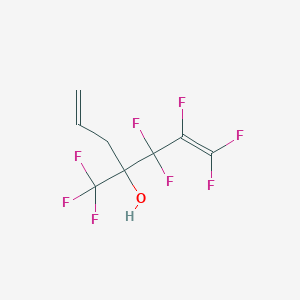
![1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene](/img/structure/B14244691.png)
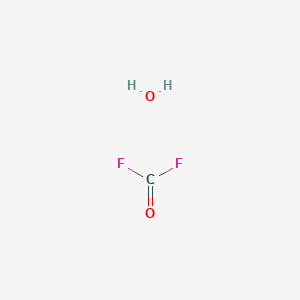
![1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one](/img/structure/B14244705.png)
